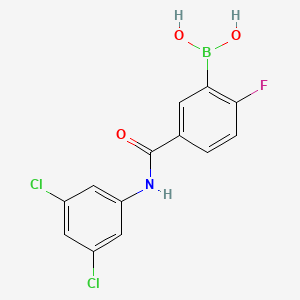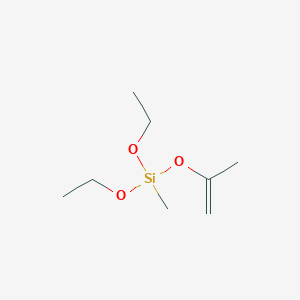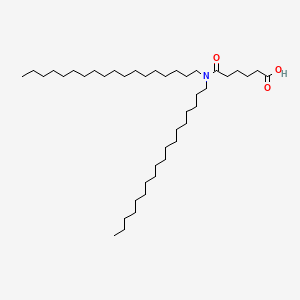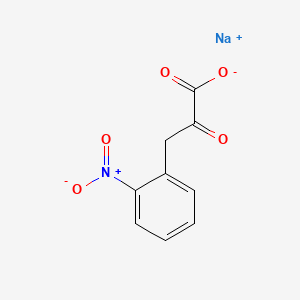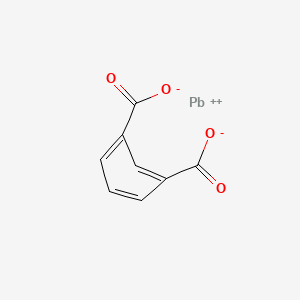
Zinc bis(N6-lauroyl-L-lysinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(N6-lauroyl-L-lysinate): is a chemical compound with the molecular formula C36H70N4O6Zn . It is a zinc salt of N6-lauroyl-L-lysine, where two molecules of N6-lauroyl-L-lysine are coordinated to a zinc ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(N6-lauroyl-L-lysinate) typically involves the reaction of zinc salts with N6-lauroyl-L-lysine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zinc ion .
Industrial Production Methods: Industrial production of Zinc bis(N6-lauroyl-L-lysinate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc bis(N6-lauroyl-L-lysinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species .
Applications De Recherche Scientifique
Chemistry: In chemistry, Zinc bis(N6-lauroyl-L-lysinate) is used as a catalyst in various organic reactions. Its unique coordination properties make it an effective catalyst for promoting specific chemical transformations .
Biology: In biological research, the compound is studied for its potential role in cellular processes. It has been shown to interact with proteins and enzymes, influencing their activity and function .
Medicine: In medicine, Zinc bis(N6-lauroyl-L-lysinate) is explored for its therapeutic potential. It has been investigated for its antimicrobial properties and its ability to modulate immune responses .
Industry: In industrial applications, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties .
Mécanisme D'action
The mechanism of action of Zinc bis(N6-lauroyl-L-lysinate) involves its interaction with molecular targets such as proteins and enzymes. The zinc ion in the compound can coordinate with amino acid residues in proteins, altering their structure and function. This coordination can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
Zinc bis(N6-palmitoyl-L-lysinate): Similar to Zinc bis(N6-lauroyl-L-lysinate), but with a palmitoyl group instead of a lauroyl group.
Zinc bis(N6-stearoyl-L-lysinate): Contains a stearoyl group instead of a lauroyl group.
Zinc bis(N6-myristoyl-L-lysinate): Features a myristoyl group in place of the lauroyl group.
Uniqueness: Zinc bis(N6-lauroyl-L-lysinate) is unique due to its specific lauroyl group, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
61745-61-7 |
|---|---|
Formule moléculaire |
C18H34N2O3Zn |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
zinc;(2S)-2-amino-6-(1-oxidododecylideneamino)hexanoate |
InChI |
InChI=1S/C18H36N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2/t16-;/m0./s1 |
Clé InChI |
FWYKREKIICRDQP-NTISSMGPSA-L |
SMILES isomérique |
CCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
SMILES canonique |
CCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


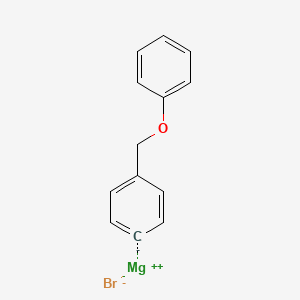
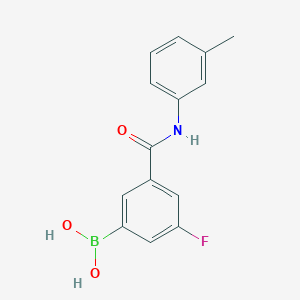
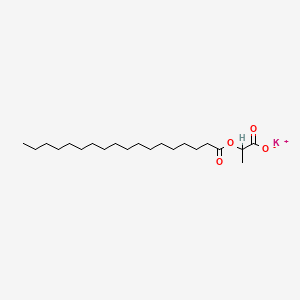
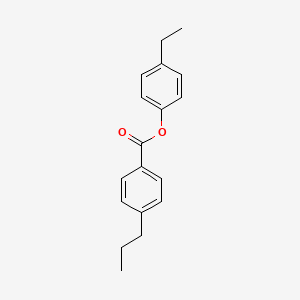
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)

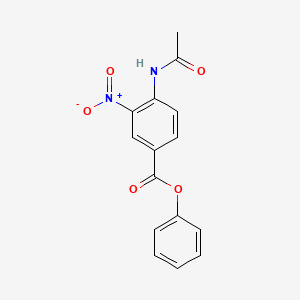
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
